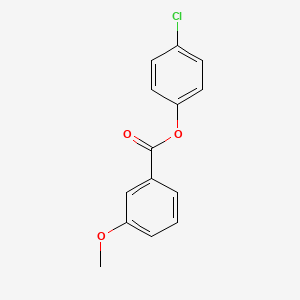
m-Anisic acid, 4-chlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Anisic acid, 4-chlorophenyl ester: is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.688 g/mol It is a derivative of m-anisic acid and is characterized by the presence of a 4-chlorophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisic acid, 4-chlorophenyl ester typically involves the esterification of m-anisic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: m-Anisic acid, 4-chlorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield m-anisic acid and 4-chlorophenol.
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogenating agents (Br2, Cl2) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Hydrolysis: m-Anisic acid and 4-chlorophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: Corresponding alcohol.
Scientific Research Applications
m-Anisic acid, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of m-Anisic acid, 4-chlorophenyl ester primarily involves its interaction with biological molecules through its ester and aromatic functional groups. The ester bond can be hydrolyzed by esterases, releasing m-anisic acid and 4-chlorophenol, which may exert biological effects. The aromatic ring can participate in various interactions with proteins and other biomolecules, potentially affecting their function .
Comparison with Similar Compounds
m-Anisic acid, 4-nitrophenyl ester: Similar structure but with a nitro group instead of a chloro group.
p-Anisic acid, 4-chlorophenyl ester: Positional isomer with the ester group at the para position.
m-Anisic acid, 4-bromophenyl ester: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: m-Anisic acid, 4-chlorophenyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chloro group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
126165-52-4 |
|---|---|
Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(4-chlorophenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3 |
InChI Key |
NSYNJRZBHCVYKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















